molecular formula C15H24N2 B1272187 1-(4-tert-Butylbenzyl)piperazine CAS No. 956-61-6

1-(4-tert-Butylbenzyl)piperazine

Cat. No. B1272187
CAS RN: 956-61-6
M. Wt: 232.36 g/mol
InChI Key: UQLCETYSARZZSR-UHFFFAOYSA-N
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Description

Piperazine derivatives are a class of organic compounds that have garnered significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound 1-(4-tert-Butylbenzyl)piperazine, while not directly studied in the provided papers, is structurally related to several piperazine derivatives that have been synthesized and characterized. These derivatives exhibit a variety of properties and potential uses, including antibacterial, antifungal, and vasodilatory activities, as well as applications in organic synthesis as ligands and intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions to introduce the desired functional groups onto the piperazine ring. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized using spectroscopic techniques . Similarly, a bidentate ligand incorporating the tert-butylbenzyl moiety was synthesized for use in cross-coupling reactions . These examples demonstrate the synthetic versatility of piperazine derivatives and suggest potential methods for the synthesis of 1-(4-tert-Butylbenzyl)piperazine.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are often confirmed using X-ray diffraction studies. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into bond lengths and angles typical for such compounds . The molecular structure of other derivatives, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was also elucidated using modified synthetic approaches . These studies are crucial for understanding the three-dimensional arrangement of atoms in piperazine derivatives and can inform the design of new compounds with desired properties.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, making them valuable intermediates in organic synthesis. For instance, a bidentate ligand based on a piperazine scaffold was used in Mizoroki–Heck and Suzuki–Miyaura cross-coupling reactions, demonstrating the utility of such compounds in forming carbon-carbon bonds . Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination reactions, showcasing the reactivity of the piperazine ring towards nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are often characterized using a combination of spectroscopic and computational techniques. Spectroscopic investigations, including FT-IR, FT-Raman, UV, NMR, and LCMS, provide detailed information about the functional groups present and the electronic environment within the molecule . Computational methods, such as density functional theory (DFT) calculations, are used to predict molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the reactivity and potential applications of these compounds . Additionally, the study of non-linear optical (NLO) properties and molecular docking can reveal potential applications in materials science and drug discovery .

Scientific Research Applications

Stabilization of Diesel Fuel

1-(4-tert-Butylbenzyl)piperazine and related compounds have been used in the stabilization of ecologically clean diesel fuel. These compounds, as sterically hindered phenol derivatives, serve as metal deactivators and antioxidants in fuel compositions, enhancing the fuel's stability and performance (Koshelev et al., 1996).

Organometallic Chemistry

In the field of organometallic chemistry, derivatives of 1-(4-tert-Butylbenzyl)piperazine have been synthesized for use in titanium imido complexes. These complexes, due to their unique structural and chemical properties, find applications in catalysis and material science (Lloyd et al., 1999).

Crystallography and Biological Evaluation

The compound has been synthesized and its structure confirmed through X-ray diffraction studies. Additionally, its biological activity, such as antibacterial and anthelmintic properties, has been evaluated (Sanjeevarayappa et al., 2015).

Fuel Antioxidant

It has been synthesized and evaluated as a base fuel antioxidant. Its effectiveness in enhancing the oxidative stability of fuels, comparable to commercially available antioxidants, highlights its potential in fuel preservation technologies (Desai et al., 2002).

Novel Pyrazole Carboxamide Derivatives

1-(4-tert-Butylbenzyl)piperazine has been used in the synthesis of novel pyrazole carboxamide derivatives. These compounds, with potential pharmaceutical applications, have been characterized for their structural and chemical properties (Lv et al., 2013).

Anti-Malarial Agents

Derivatives of this compound have shown anti-malarial activity, indicating its potential in the development of new therapeutic agents against malaria (Cunico et al., 2009).

Synthesis of Bifunctional Macrocycles

The compound has been utilized in the synthesis of bifunctional macrocycles, which are significant in the development of chelating agents for medical and industrial applications (McMurry et al., 1992).

Inhibitors of Cancer Cell Proliferation

1-Benzhydryl-sulfonyl-piperazine derivatives, including 1-(4-tert-butylbenzyl)piperazine, have been studied for their inhibitory activity on breast cancer cell proliferation, showcasing their potential in cancer therapeutics (Kumar et al., 2007).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-15(2,3)14-6-4-13(5-7-14)12-17-10-8-16-9-11-17/h4-7,16H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLCETYSARZZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370863
Record name 1-(4-tert-Butylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-Butylbenzyl)piperazine

CAS RN

956-61-6
Record name 1-(4-tert-Butylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-tert-Butylbenzyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 4-tert-butylbenzyl bromide (4{20}, 4.05 mL, 22.0 mmol, 1 equiv.), piperazine (11.4 g, 132.1 mmol, 6 equiv.), THF (48.1 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{20} (3.75 g, 73%) as a beige solid. 1H-NMR (500 MHz, CDCl3): δ 7.30 (d, 2H, J=8.5 Hz), 7.22 (d, 2H, J=8.5 Hz), 3.44 (s, 2H), 2.85 (t, 4H, J=5.0 Hz), 2.38 (br s, 4H), 1.54 (br s, 1H), 1.29 (s, 9H). 13C-NMR (125 MHz, CDCl3): δ 149.6, 134.7, 128.7, 124.8, 63.1, 54.3, 45.9, 34.2, 31.2.
Quantity
4.05 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
48.1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CN Kapanda, J Masquelier, G Labar… - Journal of Medicinal …, 2012 - ACS Publications
Monoacylglycerol lipase (MAGL) is responsible for signal termination of 2-arachidonoylglycerol (2-AG), an endocannabinoid neurotransmitter endowed with several physiological effects…
Number of citations: 59 pubs.acs.org
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
DJ Nash, DA Siddhanti, AF Wendt, RA Penabade… - Analytical …, 2018 - pubs.rsc.org
The use of color tests for the presumptive identification of illicit substances has been an important tool used by law enforcement to establish probable cause for decades. However, …
Number of citations: 3 pubs.rsc.org
D Nash - 2017 - stars.library.ucf.edu
Various inorganic nitrogen-containing materials have been exploited for their different properties. Several nitride materials are commercially attractive due to their mechanical properties …
Number of citations: 7 stars.library.ucf.edu
K Walsh, J Hussemann, A Flynn, J Yahner, L Golian - ojp.gov
Various inorganic nitrogen-containing materials have been exploited for their different properties. Several nitride materials are commercially attractive due to their mechanical properties …
Number of citations: 9 www.ojp.gov
Y Ye, Z Zhou, H Zou, Y Shen, T Xu, J Tang… - Bioorganic & medicinal …, 2009 - Elsevier
PPARγ and 11β-HSD1 are attractive therapeutic targets for type 2 diabetes. However, PPARγ agonists induce adipogenesis, which causes the side effect of weight gain, whereas 11β-…
Number of citations: 37 www.sciencedirect.com
B BLOCKS - Med. Chem, 2002 - Citeseer
THE NEGISHI COUPLING: AN UPDATE Page 1 VOL. 38, NO. 3 • 2005 Enantiopure Sulfoxides and Sulfinamides THE NEGISHI COUPLING: AN UPDATE Palladium-Catalyzed …
Number of citations: 2 citeseerx.ist.psu.edu
C Yoakim - J. Org. Chem, 1995 - Citeseer
NOVEL REAGENTS AND CATALYSTS FOR FACILITATING SYNTHESIS Page 1 ROM Polymerization in Facilitated Synthesis Polyurea-Encapsulated Palladium Catalysts VOL. 38, NO. …
Number of citations: 5 citeseerx.ist.psu.edu

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